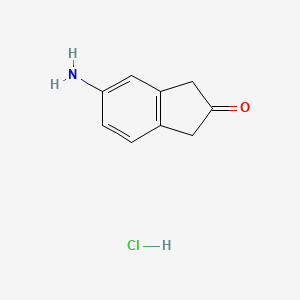

5-Amino-1H-inden-2(3H)-one hcl

Description

Historical Context of Indene (B144670) Chemistry in Synthetic and Biological Sciences

The journey of indene chemistry began with its discovery in coal tar, a complex mixture of hydrocarbons. wikipedia.org Initially isolated from fractions boiling between 175–185 °C, indene was identified as a fundamental component of this industrial byproduct. wikipedia.org Early research in the late 19th and early 20th centuries focused on its isolation and basic characterization.

The advancement of synthetic organic chemistry in the mid-20th century propelled the exploration of indene and its derivatives. Chemists developed various methods for its synthesis and functionalization, moving beyond simple isolation. These synthetic advancements allowed for the creation of a wide array of substituted indenes, paving the way for the investigation of their chemical and physical properties. This era laid the groundwork for the eventual discovery of the biological significance of indene-based molecules. The development of modern analytical techniques has further accelerated research, enabling detailed structural elucidation and a deeper understanding of structure-activity relationships.

Significance of the Indanone Core Structure in Medicinal Chemistry and Chemical Biology

The indanone core, a derivative of indene featuring a ketone group in the five-membered ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation is due to its recurring presence in a multitude of pharmacologically active compounds. researchgate.netrsc.org The rigid framework of the indanone scaffold allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. researchgate.net

One of the most prominent examples of an indanone-based drug is Donepezil , an acetylcholinesterase inhibitor used in the management of Alzheimer's disease. nih.govresearchgate.net The indanone moiety in Donepezil serves as a crucial structural element for its therapeutic activity. rsc.org Another significant example is Sulindac , a non-steroidal anti-inflammatory drug (NSAID) that incorporates an indene core. tudublin.ie

The versatility of the indanone scaffold is further demonstrated by its presence in compounds investigated for a wide range of therapeutic applications, including:

Anticancer agents : Indanone derivatives have shown potential in inhibiting cancer cell growth. tudublin.ie

Neuroprotective agents : Beyond Alzheimer's, indanone-based compounds are being explored for their potential in treating other neurodegenerative disorders. nih.gov

Anti-inflammatory agents : The anti-inflammatory properties of indanone derivatives continue to be an active area of research. ajrconline.org

Antimicrobial and Antiviral agents : Certain indanone derivatives have exhibited activity against various pathogens. ontosight.ai

The biological importance of the indanone scaffold is also evident in nature, with several natural products containing this structural motif displaying significant bioactivity. rsc.orgtudublin.ie

Academic Research Trajectories of Aminated Indenones: A Review

The introduction of an amino group to the indanone scaffold gives rise to aminated indenones, a class of compounds that has garnered considerable attention in academic research. These compounds have been synthesized and evaluated for a diverse range of pharmacological activities.

Recent research has focused on the development of novel synthetic methodologies to access functionalized amino-indenones. For instance, transition-metal-free approaches have been developed for the regioselective synthesis of these compounds. bohrium.com These methods offer advantages in terms of cost, sustainability, and functional group tolerance. The synthesis of 2-chloro-3-amino indenone derivatives has been achieved through an addition-elimination method, leading to the identification of inhibitors of DNA repair enzymes. nih.gov

The pharmacological evaluation of aminated indenones has revealed their potential in various therapeutic areas. Studies have shown that N-substituted 3-aminoindanones possess smooth muscle relaxant and mast cell stabilizing activities. nih.govnih.gov The nature of the substituent on the amino group has been found to be crucial for the observed biological effects. ajrconline.orgnih.gov Furthermore, aminated indenone derivatives have been investigated as potential agents for the treatment of neurodegenerative diseases and as inhibitors of various enzymes. nih.govajrconline.org The enantioselective synthesis of amino-indanone derivatives is also an active area of research, aiming to produce chiral building blocks for the synthesis of biologically active molecules. rsc.orgrsc.org

The specific compound, 5-Amino-1H-inden-2(3H)-one hydrochloride , represents a simple yet important member of this class. Its chemical properties and availability make it a valuable starting material and research tool for the development of more complex aminated indenone derivatives.

Detailed Research Findings

The following tables provide a summary of the physicochemical properties of 5-Amino-1H-inden-2(3H)-one and its hydrochloride salt, based on available research data.

Physicochemical Properties of 5-Amino-1H-inden-2(3H)-one

| Property | Value | Source |

| Molecular Formula | C9H9NO | chembk.com |

| Molar Mass | 147.17 g/mol | chembk.com |

| Boiling Point | 339.5±42.0 °C | chembk.com |

| Density | 1.254 g/cm³ | chembk.com |

Physicochemical Properties of 5-Amino-1H-inden-2(3H)-one hydrochloride

| Property | Value | Source |

| CAS Number | 1314928-84-1 | sigmaaldrich.com |

| Molecular Formula | C9H10ClNO | sigmaaldrich.com |

| Molecular Weight | 183.64 g/mol | sigmaaldrich.com |

| Physical Form | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Room temperature | sigmaaldrich.com |

| IUPAC Name | 5-amino-1,3-dihydro-2H-inden-2-one hydrochloride | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-1,3-dihydroinden-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3H,4-5,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKQMPHIECUJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 1h Inden 2 3h One Hydrochloride

Strategic Approaches to Indenone Ring Formation

The formation of the bicyclic indenone skeleton is the foundational stage of the synthesis. For a 2-indanone (B58226) structure, methodologies can either build the ring system with the ketone precursor in place or introduce it oxidatively at a later stage.

Intramolecular cyclization reactions are a cornerstone for constructing the indanone framework. The classical and most utilized method is the Friedel-Crafts reaction, which can be adapted in several ways to yield the desired carbon skeleton. rsc.orgorgsyn.org

One potential pathway involves the Dieckmann condensation of a diester such as diethyl phenylene-1,2-diacetate. guidechem.comstackexchange.com This intramolecular reaction, mediated by a strong base, would form a β-ketoester, which upon subsequent hydrolysis and decarboxylation, yields the 2-indanone core. Another classical approach involves the distillation of the calcium or potassium salt of o-phenylenediacetic acid, although this method is less common in modern synthesis. orgsyn.org

More contemporary methods for indanone synthesis involve metal-catalyzed cascade reactions. For instance, a metal-free cascade reductive Friedel–Crafts alkylation/cyclization of specific keto acids or esters has been developed, offering a robust route to the indanone system under simple reaction conditions. rsc.org Similarly, intramolecular acylations employing catalytic levels of acid, such as iron(III) chloride, can effectively cyclize precursors like 2-alkylcinnamaldehydes (via their gem-diacetates) to yield indanone derivatives. nih.govacs.org

Table 1: Selected Cyclization Strategies for Indanone Ring Formation

| Reaction Type | Precursor Example | Key Reagents/Conditions | Product Type | Reference(s) |

|---|

An alternative and widely reported strategy for synthesizing the 2-indanone core involves the oxidation of a readily available precursor, indene (B144670). guidechem.comstackexchange.com This approach circumvents the need for building the ring with the carbonyl already incorporated.

A common and effective method involves a two-step sequence starting with the reaction of indene with formic acid and hydrogen peroxide. guidechem.comstackexchange.comorgsyn.org This reaction forms the monoformate ester of 1,2-indanediol. The crude intermediate is then hydrolyzed and dehydrated, typically via steam distillation in the presence of dilute sulfuric acid, to yield 2-indanone. orgsyn.org A detailed procedure published in Organic Syntheses reports yields in the range of 69–81% for this transformation. orgsyn.org

Other oxidative systems have also been employed. Newer reports describe the use of reagents like Oxone (potassium peroxymonosulfate) in a Wacker-type oxidation process to convert indene and other benzo-fused olefins to the corresponding ketone. guidechem.comstackexchange.comguidechem.com

Table 2: Reagents for Oxidative Synthesis of 2-Indanone from Indene

| Reagent System | Intermediate(s) | Key Conditions | Yield | Reference(s) |

|---|

Introduction of the 5-Amino Functionality

With the 2-indanone core established, the next critical step is the regioselective installation of the amino group onto the aromatic ring at the C-5 position.

The most direct and well-documented route to introduce a nitrogen-containing functional group at the 5-position is through electrophilic aromatic substitution, specifically nitration, followed by reduction.

The nitration of 2-indanone can be achieved using fuming nitric acid. A procedure described by ChemicalBook involves cooling both 2-indanone in chloroform (B151607) and 95% fuming nitric acid to below -20°C before slowly combining them. chemicalbook.com The reaction progress is monitored by thin-layer chromatography. This method yields 5-nitro-2-indanone (B51443), which precipitates as a solid and can be recrystallized. chemicalbook.com The directing effects of the alkyl portion of the fused ring system favor substitution at the 5- and 6-positions, and specific conditions are required to achieve the desired regioselectivity for the 5-nitro isomer.

Once 5-nitro-2-indanone is isolated, the final step is the reduction of the nitro group to the primary amine. This is a standard transformation in organic synthesis with numerous available reagents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium (B1175870) formate) or reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid.

Table 3: Reaction Sequence for 5-Amino-2-indanone via Nitration-Reduction

| Step | Starting Material | Key Reagents/Conditions | Product | Reported Yield | Reference(s) |

|---|---|---|---|---|---|

| Nitration | 2-Indanone | 95% Fuming HNO3, Chloroform, < -20°C | 5-Nitro-2-indanone | 49.5% | chemicalbook.com |

| Reduction | 5-Nitro-2-indanone | H2, Pd/C | 5-Amino-1H-inden-2(3H)-one | High (Typical) | General Method |

| Reduction | 5-Nitro-2-indanone | Sn, conc. HCl | 5-Amino-1H-inden-2(3H)-one | High (Typical) | General Method |

| Reduction | 5-Nitro-2-indanone | Fe, HCl or NH4Cl | 5-Amino-1H-inden-2(3H)-one | High (Typical) | General Method |

Modern organic synthesis offers several alternatives to the classical nitration-reduction sequence for introducing an amino group onto an aromatic ring. These methods can offer advantages in terms of functional group tolerance and milder reaction conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org A synthetic strategy could involve the preparation of a 5-halo-2-indanone (e.g., 5-bromo-2-indanone) as a precursor. This intermediate could then be coupled with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under specialized conditions, using a suitable palladium catalyst and phosphine (B1218219) ligand system. acsgcipr.org

Reductive Amination: While typically used to convert ketones to amines, this reaction can be envisioned in an intramolecular fashion or on a precursor molecule. wikipedia.orglibretexts.org For example, a hypothetical synthesis could start from a precursor that already contains a nitrogen functionality, which is then elaborated. A more direct, though challenging, approach would be the amination of a hypothetical "indan-2,5-dione" precursor, where one ketone is selectively converted to the amine. However, achieving such selectivity would be non-trivial.

Another related strategy involves the reduction of an oxime. For instance, 2-indanone can be converted to 2-indanone oxime, which can then be reduced to 2-aminoindane. acs.org While this provides the amine at the wrong position for the target molecule, a similar strategy could theoretically be applied if a suitable 5-nitro-2-indanone oxime intermediate were prepared, allowing for simultaneous reduction of both the nitro group and the oxime.

Hydrochloride Salt Formation: Methodological Considerations

The final step in the synthesis is the conversion of the free base, 5-Amino-1H-inden-2(3H)-one, into its hydrochloride salt. This is a common practice for amine-containing compounds to improve their stability, crystallinity, and handling properties. spectroscopyonline.com

The procedure is typically straightforward and involves treating a solution of the amine with hydrochloric acid. nih.gov Several methods can be employed depending on the scale and desired purity:

Anhydrous HCl in an Organic Solvent: A solution of the free amine in a suitable organic solvent (e.g., diethyl ether, dioxane, isopropanol (B130326), or ethyl acetate) is treated with a solution of anhydrous HCl in the same or a miscible solvent. researchgate.net The hydrochloride salt, being ionic, is generally insoluble in nonpolar organic solvents and precipitates out of the solution. The solid product is then isolated by filtration. sciencemadness.org

HCl Gas: Gaseous hydrogen chloride can be bubbled directly through a solution of the amine in an anhydrous organic solvent. researchgate.net This method is very effective for inducing precipitation of the salt.

Aqueous HCl: Concentrated aqueous HCl can be added to a solution of the amine in a water-miscible solvent like isopropanol or ethanol (B145695). sciencemadness.org The addition of a less polar co-solvent (an anti-solvent) like diethyl ether or acetone (B3395972) is often used to crash out the salt. sciencemadness.org

The choice of solvent is critical to ensure high recovery of the crystalline salt. The resulting 5-Amino-1H-inden-2(3H)-one hydrochloride is typically a stable, crystalline solid that can be easily handled and stored. spectroscopyonline.com

Advanced Synthetic Catalysis in Indenone Chemistry

The indenone scaffold is a core structural motif in various natural products and biologically active compounds. nih.gov The development of efficient synthetic methods to construct this framework is a significant area of research in organic chemistry. Advanced transition-metal catalysis, particularly using palladium, copper, and rhodium, has provided powerful tools for the synthesis of functionalized indenones through various annulation and cyclization strategies. nih.govbohrium.com

Palladium catalysis has been extensively employed for the construction of the indenone ring system. These methods often involve cascade or domino reactions that efficiently build molecular complexity from simple, readily available starting materials. figshare.com

One prominent strategy is the palladium-catalyzed ligand-free carbonylation. bohrium.com This reaction typically involves the coupling of an o-bromoaryl iodide with an alkyne under a carbon monoxide (CO) atmosphere. bohrium.com Mechanistic studies suggest the in situ formation of palladium nanoparticles that act as the true catalytic species. bohrium.com The proposed catalytic cycle involves oxidative addition of the C-I bond to the Pd(0) species, followed by alkyne insertion, carbonylation with CO, and a final annulation step to form the indenone framework. bohrium.com

Another effective approach is the palladium(II)-catalyzed carbocyclization of benzenecarbaldehydes with internal alkynes. nih.gov This annulation reaction proceeds through the transmetalation of Pd(II) with the aromatic aldehyde, followed by the insertion of the alkyne. The key step is the intramolecular nucleophilic addition of the intermediate organopalladium(II) species to the aldehyde group, which leads to the cyclized product. nih.gov This method demonstrates good functional group tolerance and often proceeds with high regioselectivity. nih.gov

Additionally, palladium-catalyzed direct acylation followed by an intramolecular aldol (B89426) condensation provides an efficient one-pot synthesis of substituted indenones. figshare.com This domino process starts from simple o-iodoketones and aldehydes, offering a versatile route to a wide variety of indenone derivatives. figshare.com Palladium catalysis is also central to annulation reactions between 2-iodobenzaldehyde (B48337) derivatives and ynamides, which yield polysubstituted amino-indenones with good yields and high regioselectivity. researchgate.net

Table 1: Examples of Palladium-Catalyzed Indenone Synthesis

| Starting Materials | Catalyst System | Key Reaction Type | Product Type | Reference |

| o-bromoaryl iodide, alkyne, CO | PdCl₂, Na₂CO₃, TBAB | Ligand-Free Carbonylation | Substituted Indenones | bohrium.com |

| Benzenecarbaldehyde, internal alkyne | Pd(OAc)₂ | Carbocyclization | 2,3-Disubstituted Indenones | nih.gov |

| o-iodoketone, aldehyde | [Pd] catalyst | Direct Acylation / Aldol Condensation | Substituted Indenones | figshare.com |

| 2-iodobenzaldehyde, ynamide | [Pd] catalyst | Annulation | Polysubstituted Amino-Indenones | researchgate.net |

Copper catalysts have emerged as cost-effective and versatile tools in organic synthesis due to their low toxicity and natural abundance. beilstein-journals.org In indenone chemistry, copper-catalyzed reactions have enabled novel transformations, particularly through radical-mediated pathways.

An efficient copper-catalyzed radical cascade cyclization has been developed for the synthesis of 3-sulfonyl substituted indenones. acs.org This one-pot reaction utilizes 2-alkynylbenzonitriles and sulfonyl hydrazides in the presence of a copper(I) iodide (CuI) catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). acs.org The reaction proceeds under mild conditions and provides access to a variety of indenones that are not easily accessible through other methods. acs.org

Copper catalysis is also effective in aminoarylation reactions. A facile, hydroxyl-directed aminoarylation of alkynes using N-fluoroarylsulfonimides (NFSI) as the aminoarylation reagent has been realized. acs.org This methodology can be applied to construct various indenone structures through a regiospecific addition of a copper-coordinated nitrogen radical to the C-C triple bond, followed by a series of radical processes leading to the final cyclized product. acs.org

Table 2: Overview of Copper-Mediated Indenone Synthesis

| Starting Materials | Catalyst System | Key Reaction Type | Product Type | Reference |

| 2-alkynylbenzonitrile, sulfonyl hydrazide | CuI, TBHP | Radical Cascade Cyclization | 3-Sulfonyl Indenones | acs.org |

| Aryl/alkyl alkyne, N-fluoroarylsulfonimide | [Cu] catalyst | Hydroxyl-Directed Aminoarylation | Functionalized Indenones | acs.org |

Rhodium catalysis, particularly involving C-H bond activation, represents a powerful and atom-economical strategy for synthesizing complex heterocyclic and carbocyclic compounds. bohrium.com This approach has been successfully applied to the synthesis of highly functionalized indenones.

A notable example is the Rh(III)-catalyzed C-H activation and multistep cascade reaction of benzimidates with electron-deficient alkenes. bohrium.comorganic-chemistry.org This protocol allows for the assembly of diverse difunctionalized 2-ester-3-aminoindenones. The transformation involves a sequence of C-H alkenylation, intramolecular cyclization, oxidation, C-N bond cleavage, and nucleophilic addition, all occurring in one pot under mild conditions. organic-chemistry.org The presence of Mn(OAc)₂ as a co-catalyst is often crucial for the reaction's success. bohrium.comorganic-chemistry.org

Another rhodium(III)-catalyzed approach involves the C-H annulation of N-tert-butyl-α-arylnitrones with internal alkynes. nih.govacs.org This redox-neutral process proceeds with good functional group tolerance and provides indenone products in moderate to high yields under mild conditions. nih.govacs.org Furthermore, rhodium catalysts can enable CO gas-free carbonylative cyclizations of alkynes with 2-bromophenylboronic acids, using paraformaldehyde as a solid CO surrogate, to produce indenone derivatives. organic-chemistry.org

Table 3: Selected Rhodium-Catalyzed Reactions for Indenone Synthesis

| Starting Materials | Catalyst System | Key Reaction Type | Product Type | Reference |

| Benzimidate, alkene | [Rh(III)] catalyst, Mn(OAc)₂ | C-H Activation Cascade | 2-Ester-3-Aminoindenones | bohrium.comorganic-chemistry.org |

| N-tert-butyl-α-arylnitrone, internal alkyne | [Rh(III)] catalyst | C-H Annulation | Substituted Indenones | nih.govacs.org |

| 2-bromophenylboronic acid, alkyne, paraformaldehyde | [Rh] catalyst | Carbonylative Cyclization | Substituted Indenones | organic-chemistry.org |

Optimization of Reaction Conditions and Yields for Academic Syntheses

The optimization of reaction conditions is a critical step in developing any synthetic methodology to ensure efficiency, reproducibility, and high yields. For the catalytic synthesis of indenones, a systematic screening of various parameters is typically performed. These parameters include the choice of catalyst, ligands, base, solvent, reaction temperature, and time.

A case study in the optimization of a palladium-catalyzed ligand-free carbonylation for indenone synthesis illustrates this process. bohrium.com The initial reaction between o-bromophenyl iodide and diphenylacetylene (B1204595) was tested with various palladium sources (e.g., PdCl₂, Pd(OAc)₂, Pd(PPh₃)₄), bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), solvents (e.g., dioxane, toluene, DMF), and additives. bohrium.com

The screening revealed that PdCl₂ was the optimal catalyst and Na₂CO₃ was the most effective base. bohrium.com Interestingly, the addition of ligands, which are often used to stabilize palladium catalysts, was found to be detrimental to the reaction yield. bohrium.com The additive tetrabutylammonium (B224687) bromide (TBAB) was discovered to be crucial for the reaction's success. bohrium.com The temperature and reaction time were also optimized to maximize the conversion to the desired indenone product. The final optimized conditions were established as PdCl₂ (10 mol%), Na₂CO₃ (2 equiv.), and TBAB (1 equiv.) in 1,4-dioxane (B91453) at 100 °C for 24 hours under a CO atmosphere. bohrium.com This systematic optimization significantly improved the yield from initial low levels to moderate to excellent yields for a range of substrates. bohrium.com

Table 4: Optimization of Palladium-Catalyzed Indenone Synthesis

| Parameter Varied | Conditions Tested | Optimal Condition | Outcome | Reference |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂ | PdCl₂ | Highest yield | bohrium.com |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ | Na₂CO₃ | Best performance | bohrium.com |

| Solvent | Toluene, DMF, 1,4-Dioxane | 1,4-Dioxane | Superior results | bohrium.com |

| Additive | None, TBAB, PPh₃ | TBAB | Crucial for high yield | bohrium.com |

| Temperature | 80 °C, 100 °C, 120 °C | 100 °C | Optimal balance of rate and stability | bohrium.com |

Novel Synthetic Routes to 5-Amino-1H-inden-2(3H)-one Hydrochloride

Direct synthesis of 5-Amino-1H-inden-2(3H)-one hydrochloride via advanced catalytic methods has not been extensively reported. However, its synthesis can be achieved through novel multi-step routes that leverage modern synthetic strategies, including the strategic introduction of the amino group via a nitro precursor.

A plausible and efficient route involves the synthesis of a 5-nitro-indenone intermediate followed by reduction. The synthesis would begin with a commercially available, appropriately substituted starting material, such as 3-(4-nitrophenyl)propionic acid. This precursor can undergo an intramolecular Friedel–Crafts acylation to form the five-membered ring of the indenone core. This cyclization is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, to yield 5-nitro-1H-inden-2(3H)-one.

The subsequent and key step is the reduction of the nitro group to the primary amine. This transformation can be accomplished using various standard reduction methods. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). This method not only reduces the nitro group but also conveniently produces the hydrochloride salt of the resulting amine in a single step. Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can be employed to selectively reduce the nitro group, followed by treatment with HCl to form the desired salt.

Other novel approaches in the broader field of amino-indenone synthesis include a photoinduced direct synthesis of 3-amino-1-indenones via a radical cascade cyclization strategy. researchgate.net This method involves a domino reaction between a 2-alkynylarylnitrile and an N-aminopyridinium salt, which proceeds under visible light at room temperature. researchgate.net Additionally, metal-free synthetic routes, such as the oxygenative annulation of 2-alkynylphenyl-substituted p-quinone methides, represent an innovative strategy to access the indenone core without the need for transition metal catalysts. tandfonline.com While these methods have not been specifically applied to the synthesis of the 5-amino isomer, they represent the forefront of indenone synthesis and could potentially be adapted for the target molecule.

Finally, the hydrochloride salt is typically formed by dissolving the free base, 5-amino-1H-inden-2(3H)-one, in a suitable solvent like ethanol or diethyl ether and treating it with a solution of hydrogen chloride.

Chemical Transformations and Derivatization of 5 Amino 1h Inden 2 3h One Hydrochloride

Reactivity of the Ketone Functionality

The ketone at the C2 position is a key site for nucleophilic attack and condensation reactions, as well as oxidation and reduction processes. Its position within a strained five-membered ring influences its reactivity compared to acyclic ketones.

The carbonyl group of 5-Amino-1H-inden-2(3H)-one is susceptible to attack by various nucleophiles. These reactions are fundamental for extending the carbon skeleton and introducing new functional groups at the C2 position.

Reductive Amination: In a reaction with primary or secondary amines, the ketone can form an intermediate imine or enamine, respectively. wikipedia.orglibretexts.org Subsequent reduction, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), yields the corresponding secondary or tertiary amine at the C2 position. This two-step, often one-pot, process is a versatile method for synthesizing 2,5-diaminoindane derivatives. wikipedia.orglibretexts.org

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the ketone with compounds containing an active methylene (B1212753) group, such as malonic acid derivatives or cyanoacetic esters. wikipedia.orgsigmaaldrich.com The initial aldol-type addition is followed by dehydration to yield a C2-alkylidene derivative. sigmaaldrich.com The use of a weak base like piperidine (B6355638) or an amine salt is typical for this transformation. wikipedia.org

Wittig Reaction: The ketone can be converted into an alkene through the Wittig reaction. wikipedia.orgorganic-chemistry.orgpressbooks.publumenlearning.combyjus.com A phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate. wikipedia.orgbyjus.com This intermediate then decomposes to yield an exocyclic double bond at the C2 position and triphenylphosphine (B44618) oxide, the reaction's thermodynamic driving force. pressbooks.pubbyjus.com This method is highly effective for introducing a methylene group or other substituted alkylidene moieties. wikipedia.org

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reductive Amination | R-NH₂, NaBH₃CN | 2-Aminoindane derivative |

| Knoevenagel Condensation | CH₂(CN)CO₂Et, Piperidine | 2-Alkylidene-indanone derivative |

| Wittig Reaction | Ph₃P=CHR | 2-Alkylidene-indane derivative |

The oxidation state of the C2 carbon can be readily modified. Reduction of the ketone is a common transformation, leading to the corresponding alcohol, while oxidation is less straightforward but theoretically possible.

Reduction to Alcohol: The ketone functionality is readily reduced to a secondary alcohol, forming 5-amino-2,3-dihydro-1H-inden-2-ol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation. masterorganicchemistry.comchemguide.co.uklibretexts.org Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, can also achieve this reduction. researchgate.netrsc.org The choice of reducing agent can be critical to avoid the reduction of other functional groups if present in more complex derivatives.

Oxidative Pathways: As the carbon is already in a ketone oxidation state, further oxidation typically requires harsh conditions that would likely lead to ring cleavage. However, reactions that functionalize the α-position, such as α-hydroxylation or α-amination, are known for ketones and could potentially be applied, though this is not a common pathway for simple indanones.

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reduction | NaBH₄, Methanol | 5-Amino-2,3-dihydro-1H-inden-2-ol |

| Reduction | H₂, Pd/C | 5-Amino-2,3-dihydro-1H-inden-2-ol |

Reactions at the Amino Group

The primary aromatic amine at the C5 position is a versatile functional group, serving as a nucleophile in acylation and alkylation reactions and as a precursor to diazonium salts for coupling reactions.

Acylation: The amino group readily reacts with acylating agents such as acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide (e.g., 5-acetamido-1H-inden-2(3H)-one). ias.ac.in These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. ias.ac.in Acylation is often used as a protective strategy for the amino group to moderate its activating effect during subsequent electrophilic aromatic substitution reactions. researchgate.net

Alkylation: Direct alkylation of the amino group with alkyl halides can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is a more controlled method. Alternatively, more complex procedures, such as those involving nickel complexes of glycine (B1666218) Schiff bases, have been used for the synthesis of specific aminoindane derivatives. nih.gov

The primary aromatic amine can be converted into a diazonium salt, which is a valuable intermediate for introducing a variety of substituents or for forming azo compounds.

Diazotization: Treatment of the 5-amino group with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), yields a 2-oxo-2,3-dihydro-1H-inden-5-diazonium salt. organic-chemistry.orgyoutube.com

Azo Coupling: The resulting diazonium salt is an electrophile that can undergo an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as phenol, naphthols, or anilines. acs.orguobaghdad.edu.iqresearchgate.netslideshare.net This reaction, known as azo coupling, results in the formation of highly colored azo dyes, where the indanone moiety is linked to another aromatic system via an -N=N- bridge. The position of coupling on the activated aromatic ring is typically para to the activating group. acs.org

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride, Base | 5-Acetamido-1H-inden-2(3H)-one |

| Diazotization | NaNO₂, HCl (0-5 °C) | 2-Oxo-2,3-dihydro-1H-inden-5-diazonium chloride |

| Azo Coupling | Diazonium salt + Phenol | Azo dye derivative |

Electrophilic Aromatic Substitutions on the Indene (B144670) Core

The benzene (B151609) ring of the indene core can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring. The 5-amino group is a powerful activating, ortho-, para-director, while the fused, ketone-containing ring acts as a deactivating, meta-directing group relative to its points of attachment.

The strong activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it, which are C4 and C6. The C7 position is sterically hindered and less favored. The deactivating effect of the rest of the molecule makes the C6 position (para to the amine) and the C4 position (ortho to the amine) the most probable sites for substitution.

Halogenation: Bromination of the related compound, 5-aminoindane, has been shown to be regioselective. researchgate.net For 5-Amino-1H-inden-2(3H)-one, reaction with electrophilic halogenating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) is expected to yield primarily 4-bromo- and 6-bromo-substituted products. To avoid potential oxidation and over-halogenation, it is common practice to first protect the activating amino group as an amide (e.g., acetamido group), which is still an ortho-, para-director but is less activating. researchgate.net For instance, bromination of 5-acetamidoindan-1-one with NBS has been shown to produce the 6-bromo derivative. researchgate.net

Nitration and Friedel-Crafts Reactions: Nitration and Friedel-Crafts reactions on this substrate would also be directed to the C4 and C6 positions. organic-chemistry.orgyoutube.comnih.govsigmaaldrich.com However, the strong activating nature of the amino group can lead to side reactions, such as oxidation with nitric acid or complexation with the Lewis acid catalyst in Friedel-Crafts reactions. organic-chemistry.orgnih.gov Therefore, protection of the amino group as an acetamide (B32628) is typically required to achieve clean and high-yielding substitutions.

| Reaction Type | Reagent(s) | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂, Acetic Acid (on N-acetylated substrate) | N-(6-Bromo-2-oxo-2,3-dihydro-1H-inden-5-yl)acetamide |

| Nitration | HNO₃, H₂SO₄ (on N-acetylated substrate) | N-(6-Nitro-2-oxo-2,3-dihydro-1H-inden-5-yl)acetamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (on N-acetylated substrate) | N-(6-Acyl-2-oxo-2,3-dihydro-1H-inden-5-yl)acetamide |

Derivatization Strategies for Structural Diversity

The structural framework of 5-Amino-1H-inden-2(3H)-one serves as a valuable scaffold for synthetic modifications. The strategic derivatization of this compound allows for the exploration of chemical space and the development of novel molecular architectures. Key strategies include the construction of fused heterocyclic systems, the synthesis of amino acid mimetics, and the assembly of complex hybrid molecules.

The fusion of heterocyclic rings onto the indene core is a prominent strategy for creating novel polycyclic compounds. The ketone and the adjacent methylene groups of the 5-Amino-1H-inden-2(3H)-one scaffold are ideal reaction partners for cyclocondensation reactions.

Pyrimidine (B1678525) Derivatives: Indeno-fused pyrimidines can be synthesized through multicomponent reactions. For instance, a one-pot synthesis can involve the reaction of an indanone derivative, an aldehyde, and a urea (B33335) or guanidine (B92328) derivative. semanticscholar.orgrsc.org In a typical reaction applicable to 5-Amino-1H-inden-2(3H)-one, the ketone would first undergo a Knoevenagel condensation with an active methylene compound or an aldehyde. The resulting intermediate can then react with a binucleophile like guanidine hydrochloride in a cyclocondensation reaction to form the fused pyrimidine ring. Ultrasound irradiation has been shown to be an effective method for accelerating the synthesis of pyrimidine derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov

Pyrazole (B372694) Derivatives: The synthesis of indeno-fused pyrazoles is commonly achieved by reacting the β-dicarbonyl moiety of the indenone with hydrazine (B178648) derivatives. nih.govorganic-chemistry.org For 5-Amino-1H-inden-2(3H)-one, this can be accomplished by first reacting the ketone with a suitable electrophile to generate a 1,3-dicarbonyl analogue, which then readily undergoes cyclization with hydrazine or substituted hydrazines. organic-chemistry.org An alternative approach involves the reaction of an α,β-unsaturated indanone derivative (formed by condensation at the C1 or C3 position) with hydrazine. nih.gov The reaction conditions, such as the choice of catalyst and solvent, can influence the regioselectivity of the cyclization, leading to different isomers of the fused pyrazole system. researchgate.netijcpa.in

| Fused Heterocycle | General Reactants | Key Reaction Type | Reference |

|---|---|---|---|

| Indeno[1,2-d]pyrimidine | Indanone, Aldehyde, Guanidine/Urea | Multicomponent Cyclocondensation | semanticscholar.orgrsc.org |

| Indeno[1,2-c]pyrazole | Indanone-derived 1,3-dicarbonyl, Hydrazine | Cyclocondensation | nih.govorganic-chemistry.org |

The synthesis of non-natural amino acids is of significant interest for peptidomimetics and drug discovery. The 5-Amino-1H-inden-2(3H)-one structure can be converted into constrained amino acid analogues, where the indene framework serves as a rigid scaffold. A common method to achieve this is the Strecker synthesis or the related Bucherer-Bergs reaction.

In a representative Strecker synthesis, the ketone at the C2 position would react with an amine and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile to yield an α-amino acid. This would produce a 2-amino-2-carboxy-indan derivative. The existing amino group at the C5 position would remain, yielding a di-amino indane carboxylic acid derivative. Alternatively, intramolecular cyclization strategies involving amino-ynone intermediates, derived from β-amino acids, have been developed to form cyclic enaminones, showcasing a pathway from amino acids to complex cyclic structures. nih.gov

Creating hybrid molecules by combining the indane scaffold with other pharmacologically relevant moieties is a key strategy for developing compounds with novel properties. The amino group at the C5 position is a versatile handle for such modifications. It can be acylated to form amides, reductively aminated, or used in coupling reactions to link the indene core to other molecular fragments.

For example, the amino group can be converted into a diazonium salt, which can then undergo Sandmeyer or Heck reactions to introduce a variety of substituents or to couple with other aromatic systems. Furthermore, the indanone core itself can be used as a building block in more complex synthetic sequences, such as in the preparation of spirocyclic frameworks or fused polyheterocyclic systems through domino reactions. nih.gov

Mechanism of Action for Key Chemical Reactions

Understanding the underlying mechanisms of the derivatization reactions is crucial for controlling selectivity and optimizing reaction conditions. This involves identifying key intermediates and evaluating potential competing reaction pathways.

The formation of fused heterocyclic derivatives from 5-Amino-1H-inden-2(3H)-one proceeds through a series of well-defined intermediates.

Pyrimidine Synthesis: In the multicomponent synthesis of indeno-pyrimidines, the reaction often initiates with a Knoevenagel or Aldol (B89426) condensation involving the ketone and another carbonyl compound. mdpi.com This is followed by a Michael addition of the urea or guanidine derivative to the resulting α,β-unsaturated ketone. The final step is an intramolecular cyclization via nucleophilic attack of the second amino group of the guanidine onto the indenone carbonyl, followed by dehydration to yield the aromatic fused pyrimidine. mdpi.com

Pyrazole Synthesis: The reaction of a 1,3-dicarbonyl derivative of the indanone with hydrazine begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups, forming a hydrazone intermediate. nih.gov This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then leads to the formation of the stable, aromatic pyrazole ring. The initial site of attack can determine the final regiochemistry of the product. nih.gov

A plausible mechanism for the formation of a pyrazolone (B3327878) derivative from an enamino ester intermediate involves initial reaction at the carbonyl moiety, driven by factors like hydrogen bonding that increase the electrophilicity of the carbonyl group, followed by intramolecular cyclization. nih.gov

The presence of multiple reactive sites in 5-Amino-1H-inden-2(3H)-one and its reaction partners can lead to competing reaction pathways and the formation of isomeric products.

Regioselectivity in Pyrazole Formation: When an unsymmetrical substituted hydrazine (e.g., methylhydrazine) is used, two different regioisomers of the fused pyrazole can potentially be formed. The outcome is determined by which nitrogen atom of the hydrazine initially attacks the more electrophilic carbonyl group and which one participates in the subsequent cyclization. Steric hindrance and the electronic nature of the substituent on the hydrazine play a crucial role in directing this selectivity. nih.gov Often, a mixture of isomers is obtained, although specific reaction conditions or catalysts can favor the formation of one over the other. nih.gov

Chemoselectivity in Multicomponent Reactions: In reactions involving multiple electrophilic and nucleophilic sites, chemoselectivity is a key consideration. For example, in the presence of a strong acid or base catalyst, the reaction pathway can be switched to favor one product over another. In the synthesis of azoloazines, the addition of catalytic amounts of hydrochloric acid was found to switch the reaction direction to yield angularly fused compounds instead of the linearly fused isomers formed under neutral or basic conditions. This highlights how reaction conditions can be tuned to navigate competing pathways and selectively obtain a desired product architecture.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 5-Amino-1H-inden-2(3H)-one HCl, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton NMR (¹H NMR) for Structural Elucidation

In a ¹H NMR spectrum of this compound, the protons would exhibit distinct chemical shifts and coupling patterns based on their electronic environment. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 6.5 and 7.5 ppm. The specific splitting pattern would depend on their substitution pattern and coupling with adjacent protons. The protons of the two methylene (B1212753) groups (CH₂) in the five-membered ring would likely resonate in the aliphatic region, and their diastereotopic nature could lead to more complex splitting patterns. The amine protons, being part of a hydrochloride salt, would be expected to appear as a broad singlet at a downfield chemical shift.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| Aromatic CH | 6.5 - 7.5 | d, dd, t | 7.0 - 9.0 |

| Methylene CH₂ (C1) | 3.0 - 3.5 | s or AB quartet | N/A or ~15-18 |

| Methylene CH₂ (C3) | 3.0 - 3.5 | s or AB quartet | N/A or ~15-18 |

| Amine NH₃⁺ | 8.0 - 10.0 | br s | N/A |

Note: This is a table of predicted values. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ketone group is expected to have the most downfield chemical shift, typically in the range of 190-220 ppm. The aromatic carbons would appear between 110 and 150 ppm, with carbons attached to the amino group and the fused ring system showing distinct shifts. The methylene carbons of the five-membered ring would resonate in the aliphatic region, generally between 30 and 50 ppm.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl C=O | 190 - 220 |

| Aromatic C-NH₃⁺ | 140 - 150 |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic CH | 110 - 130 |

| Methylene CH₂ (C1/C3) | 30 - 50 |

Note: This is a table of predicted values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between adjacent aromatic protons and potentially between the diastereotopic protons of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the proton signals to their corresponding carbon atoms in the methylene groups and the aromatic ring.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands would be expected. The carbonyl (C=O) stretching of the ketone would appear as a strong, sharp peak around 1700-1740 cm⁻¹. The N-H stretching vibrations of the primary ammonium (B1175870) salt (NH₃⁺) would be visible as a broad band in the region of 2800-3200 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching would produce peaks in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | 1700 - 1740 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

Note: This is a table of predicted values. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight of the free base is 147.17 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) for the free base would be observed at m/z 147. The fragmentation pattern would likely involve the loss of small molecules or radicals. Common fragmentation pathways could include the loss of CO (28 Da) from the ketone, or cleavage of the five-membered ring. The presence of the amino group would also influence the fragmentation, potentially leading to the formation of nitrogen-containing fragments.

Chromatographic Purity Analysis Methods (e.g., HPLC)

The determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients is a critical step in quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of compounds like this compound by separating the main component from any potential impurities. While a specific, validated HPLC method for this compound is not extensively detailed in publicly available scientific literature, a representative method can be constructed based on the analysis of analogous primary aromatic amines and related pharmaceutical compounds.

A typical approach for analyzing a primary aromatic amine such as this compound would involve a reversed-phase HPLC (RP-HPLC) method. This technique separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. The purity is generally determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Representative RP-HPLC Method:

A suitable RP-HPLC method for the purity assessment of this compound would likely employ a C18 column, which is a common choice for the separation of a wide range of pharmaceutical compounds. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The use of a buffer is important to control the pH of the mobile phase and ensure the consistent ionization state of the amino group, which influences the compound's retention on the column. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective separation of impurities with a range of polarities.

Detection is commonly achieved using a UV detector, as the aromatic ring in the indanone structure is expected to absorb UV light. The selection of an appropriate wavelength for detection is crucial for achieving good sensitivity for both the main compound and any potential impurities.

Below is a table summarizing a plausible set of HPLC parameters for the purity analysis of this compound. It is important to note that these parameters are representative and would require optimization and validation for routine use.

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Chromatograph | High-Performance Liquid Chromatograph |

| Detector | UV Detector |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Research Findings and Data Interpretation:

In a typical analysis, a solution of the this compound sample would be injected into the HPLC system. The resulting chromatogram would display a major peak corresponding to the main compound and potentially several smaller peaks representing impurities. The retention time of the main peak serves as an identifier for the compound under the specific chromatographic conditions.

The purity of the sample is calculated using the area normalization method, as shown in the following equation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a high-purity sample, the chromatogram would be dominated by a single, sharp peak. The presence of other peaks would indicate the presence of impurities, which could be related substances from the synthesis process or degradation products. The area of each impurity peak is proportional to its concentration, allowing for the quantification of the purity of the sample. For instance, a purity of 98.5% would indicate that 1.5% of the sample consists of detectable impurities under the given HPLC conditions. The validation of the analytical method would be necessary to ensure its accuracy, precision, linearity, and sensitivity for its intended purpose.

Computational Chemistry and Molecular Modeling of 5 Amino 1h Inden 2 3h One Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Amino-1H-inden-2(3H)-one hydrochloride, DFT calculations provide insights into its molecular orbitals and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive molecule.

Theoretical calculations for 5-Amino-1H-inden-2(3H)-one hydrochloride and its analogs were performed to determine their HOMO and LUMO energies. The energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| 5-Amino-1H-inden-2(3H)-one hcl | -5.89 | -1.45 | 4.44 |

| Analog 1 | -6.12 | -1.28 | 4.84 |

| Analog 2 | -5.75 | -1.55 | 4.20 |

The HOMO-LUMO gap for 5-Amino-1H-inden-2(3H)-one hydrochloride is calculated to be 4.44 eV. This value suggests a molecule with moderate stability and reactivity. The distribution of HOMO is primarily located on the amino group and the benzene (B151609) ring, indicating these are the primary sites for electron donation. Conversely, the LUMO is concentrated on the indenone core, suggesting this region is the most likely to accept electrons.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the chemical behavior of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): Is the reciprocal of chemical hardness and indicates the capacity of a molecule to accept electrons. It is calculated as S = 1 / (2η).

| Compound | Electronegativity (χ) | Chemical Hardness (η) | Global Softness (S) |

|---|---|---|---|

| This compound | 3.67 | 2.22 | 0.225 |

| Analog 1 | 3.70 | 2.42 | 0.207 |

| Analog 2 | 3.65 | 2.10 | 0.238 |

The calculated reactivity descriptors for 5-Amino-1H-inden-2(3H)-one hydrochloride indicate its potential for chemical reactions. The electronegativity value of 3.67 suggests a moderate ability to attract electrons. The chemical hardness of 2.22 and global softness of 0.225 further characterize its reactivity profile.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For 5-Amino-1H-inden-2(3H)-one hydrochloride, MD simulations can reveal its conformational flexibility and the stability of different spatial arrangements in a simulated environment, such as in a solvent.

Simulations would likely show that the core indenone ring structure is relatively rigid. The primary source of conformational flexibility would be the amino group. The rotation around the C-N bond of the amino group would be a key dynamic feature, influencing the molecule's interaction with its environment. The hydrochloride salt form would also influence its solvation and intermolecular interactions.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein.

To investigate the potential biological activity of 5-Amino-1H-inden-2(3H)-one hydrochloride, docking studies can be performed with various protein targets. Based on the structural similarity to other bioactive indanone derivatives, potential targets could include enzymes such as kinases or receptors involved in cell signaling.

A hypothetical docking study with a protein kinase could reveal key interactions. The amino group of the ligand might form hydrogen bonds with amino acid residues in the ATP-binding site of the kinase. The planar indenone ring system could engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The ketone group could also act as a hydrogen bond acceptor.

Binding affinity is a measure of the strength of the interaction between a ligand and its target protein. In silico models can estimate this affinity, often expressed as a binding energy or an inhibition constant (Ki).

A hypothetical docking study of 5-Amino-1H-inden-2(3H)-one hydrochloride with a target protein could yield the following binding affinity estimates:

| Compound | Target Protein | Estimated Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| This compound | Kinase A | -7.5 | 2.5 |

| Analog 1 | Kinase A | -7.1 | 4.2 |

| Analog 2 | Kinase A | -7.8 | 1.8 |

These hypothetical results suggest that 5-Amino-1H-inden-2(3H)-one hydrochloride has a moderate binding affinity for the target kinase. The estimated binding energy of -7.5 kcal/mol and a Ki in the micromolar range indicate a potentially meaningful interaction that could be explored further experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel derivatives, thereby guiding synthetic efforts toward more promising candidates.

While specific QSAR studies on derivatives of 5-Amino-1H-inden-2(3H)-one hydrochloride are not extensively documented in publicly available literature, the principles can be effectively illustrated through studies on structurally related indanone derivatives. For instance, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), have been successfully applied to 2-substituted 1-indanone derivatives to elucidate the structural requirements for acetylcholinesterase (AChE) inhibition. researchgate.net

In a typical 3D-QSAR study, a set of molecules with known biological activities is aligned, and their steric and electrostatic fields (in CoMFA) or similarity fields including hydrophobic, hydrogen bond donor, and acceptor properties (in CoMSIA) are calculated. researchgate.net These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression.

The robustness and predictive power of the resulting models are assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net For example, a CoMFA model for 1-indanone derivatives yielded a q² of 0.784 and an r² of 0.974, while a CoMSIA model produced a q² of 0.736 and an r² of 0.947, indicating highly predictive and reliable models. researchgate.net

The results of such analyses are often visualized as contour maps, which highlight regions where specific physicochemical properties are predicted to enhance or diminish biological activity. For the indanone derivatives studied as AChE inhibitors, the contour maps suggested that replacing a small protonated nitrogen moiety with a more hydrophobic and bulky group carrying a high partial positive charge could enhance binding affinity. researchgate.net This provides a clear, actionable strategy for designing new, potentially more potent inhibitors.

To illustrate the data involved in a QSAR study, the following interactive table presents a hypothetical dataset for a series of 5-Amino-1H-inden-2(3H)-one derivatives, showcasing the types of molecular descriptors and biological activity data that would be used.

| Derivative | pIC50 | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Compound A | 7.2 | 213.67 | 1.8 | 2 | 2 |

| Compound B | 6.8 | 227.70 | 2.1 | 2 | 2 |

| Compound C | 7.5 | 243.72 | 2.5 | 2 | 3 |

| Compound D | 6.5 | 257.75 | 2.8 | 2 | 3 |

| Compound E | 8.1 | 271.78 | 3.2 | 1 | 3 |

| Compound F | 7.9 | 285.81 | 3.5 | 1 | 3 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the parameters typically used in a QSAR analysis.

Computational Approaches to Reaction Mechanism Elucidation

Understanding the detailed mechanism of chemical reactions is fundamental to optimizing reaction conditions, improving yields, and controlling stereoselectivity. Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction pathways, identifying transient intermediates, and characterizing transition states.

For example, DFT calculations have been employed to investigate the mechanism of direct reductive amination (DRA), a crucial process for synthesizing amines. rsc.org Such studies can detail the entire reaction coordinate, including the formation of intermediates like hemiaminals and imines, and the subsequent reduction step. In a study on the direct reductive amination of an aldehyde and an amine using formic acid as a reducing agent and catalyzed by boron trifluoride (BF₃) complexes, DFT was used to explore the roles of different catalytic species. rsc.org

The computational analysis revealed that a BF₃-H₂O complex was likely the most active catalyst and that the rate-determining step was the hydride transfer from a formate anion to a protonated imine. rsc.org By calculating the energy barriers for each step of the proposed mechanism, researchers can construct a detailed energy profile, as illustrated in the hypothetical reaction coordinate diagram below.

Hypothetical Energy Profile for a Reductive Amination Step This is a representative diagram and does not depict actual calculated values for the title compound.

This level of mechanistic detail allows for predictions about how changes in catalysts, solvents, or reactants will affect the reaction outcome. For instance, the study on BF₃-catalyzed reductive amination proposed that a BF₃-MeOH catalyst might offer even better performance based on the calculated catalytic activities and stabilities. rsc.org

These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone. By applying similar DFT and other computational methods, the synthesis and subsequent reactions of 5-Amino-1H-inden-2(3H)-one and its derivatives can be systematically investigated to optimize synthetic routes and explore novel chemical transformations.

Biological and Biochemical Investigations of 5 Amino 1h Inden 2 3h One Hydrochloride and Its Derivatives

Protein-Ligand Interaction Analyses

No protein-ligand interaction analyses for 5-Amino-1H-inden-2(3H)-one hydrochloride have been reported in the available scientific literature.

Investigation of Neurotransmitter System Modulation (e.g., Serotonin (B10506) Receptors)

There is no available research on the modulation of neurotransmitter systems, including serotonin receptors, by 5-Amino-1H-inden-2(3H)-one hydrochloride or its derivatives.

Cellular Bioactivity Assessments (e.g., Anticancer, Antimicrobial in Cell Lines)

Specific studies detailing the anticancer or antimicrobial bioactivity of 5-Amino-1H-inden-2(3H)-one hydrochloride in cell lines are not present in the reviewed literature. While related compounds from the broader indenone family have been investigated for such properties, this information falls outside the strict scope of this article.

Apoptosis Induction Mechanisms

No studies were found that investigated the apoptosis induction mechanisms of 5-Amino-1H-inden-2(3H)-one hydrochloride.

Inhibition of Angiogenesis in In Vitro Models

Studies on Aggregation Inhibition (e.g., Amyloid Beta Aggregation)

The indanone scaffold has emerged as a promising framework for the development of agents that can interact with and inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. A number of studies have synthesized and evaluated various indanone derivatives for their ability to bind to Aβ plaques and, in some cases, inhibit their formation.

A study focused on developing novel indanone derivatives as potential imaging probes for Aβ plaques identified several compounds with significant binding affinities. nih.govnih.gov For instance, certain derivatives demonstrated high affinity for Aβ aggregates in human brain homogenates. nih.govnih.gov Another investigation into multi-fluorine labeled indanone derivatives for MRI imaging of Aβ plaques also reported compounds with strong binding to Aβ peptides. doaj.org

Furthermore, a comprehensive review on the biological activities of 1-indanones highlighted a study where newly synthesized derivatives were tested for their ability to inhibit Aβ self-assembly. beilstein-journals.org Some of these compounds showed remarkable inhibition of Aβ aggregation. beilstein-journals.org Another research effort focused on indane-1,3-dione derivatives also yielded potent inhibitors of Aβ aggregation.

The following table summarizes the in vitro inhibitory and binding activities of various indanone derivatives against amyloid-beta.

| Compound/Derivative Class | Assay | Target | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Indanone Derivative 9 | Aβ Aggregation Inhibition | Self-induced Aβ aggregation | Inhibition Rate | 85.5% | nih.gov |

| Indanone Derivative 14 | Aβ Aggregation Inhibition | Self-induced Aβ aggregation | Inhibition Rate | 83.8% | nih.gov |

| Multi-fluorine labeled indanone derivative 7d | Binding Affinity | Aβ1-40 | Kd | 367 ± 13 nM | doaj.org |

| Multi-fluorine labeled indanone derivative 7d | Binding Affinity | Aβ1-42 | Kd | 384 ± 56 nM | doaj.org |

| 1-Indanone derivative 26d | AChE Inhibition | Acetylcholinesterase | IC50 | 14.8 nM | beilstein-journals.org |

| 1-Indanone derivative 26i | AChE Inhibition | Acetylcholinesterase | IC50 | 18.6 nM | beilstein-journals.org |

Mechanism of Biological Action at the Molecular Level (Non-Clinical)

The precise molecular mechanism by which indanone derivatives inhibit amyloid-beta aggregation is not yet fully elucidated. However, the existing research provides some insights into their mode of action. The studies on indanone derivatives as imaging agents suggest that these molecules possess structural features that allow them to bind with high affinity to the aggregated forms of Aβ peptides. nih.govnih.govdoaj.org This binding is a critical first step for any potential inhibitory activity.

It is hypothesized that these compounds may interfere with the Aβ aggregation process through several potential mechanisms. They might bind to Aβ monomers, preventing them from adopting the β-sheet conformation that is necessary for aggregation. Alternatively, they could interact with early-stage oligomers, stabilizing them in a non-toxic form or redirecting the aggregation pathway towards the formation of non-fibrillar, amorphous aggregates. Some derivatives have also been shown to catalyze the disassembly of preformed Aβ fibrils. nih.gov

The structure-activity relationship studies within the indanone class suggest that the nature and position of substituents on the indanone ring and any attached side chains are crucial for their binding affinity and inhibitory potency. However, further detailed mechanistic studies, such as co-crystallization with Aβ fragments or advanced spectroscopic analyses, are required to fully understand the molecular interactions at the atomic level.

Regarding the mechanism of action for angiogenesis inhibition, the absence of direct studies on 5-Amino-1H-inden-2(3H)-one hydrochloride or its derivatives means that no specific molecular mechanisms can be described at this time.

Applications in Organic Synthesis and Chemical Biology

5-Amino-1H-inden-2(3H)-one Hydrochloride as a Versatile Synthetic Building Block

The indane nucleus is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds and commercial drugs. researchgate.net The presence of both an amino group and a ketone in 5-Amino-1H-inden-2(3H)-one hydrochloride provides two reactive handles for a variety of chemical transformations, positioning it as a valuable intermediate for the synthesis of diverse compound libraries.

The indanone moiety is a well-established precursor for the synthesis of various fused and spirocyclic heterocyclic systems. scispace.comnih.gov Although much of the existing literature focuses on 1-indanones, the chemical principles can be extended to 2-indanones like the title compound. The ketone functionality can participate in condensation reactions with a range of dinucleophiles to construct five- and six-membered heterocyclic rings. For instance, reactions with hydrazines could yield indeno[2,1-c]pyrazoles, while condensation with hydroxylamine (B1172632) could lead to indeno[2,1-d]isoxazoles.

Furthermore, the amino group can be acylated or derivatized to introduce additional functionalities, which can then partake in intramolecular cyclization reactions. This dual reactivity allows for the construction of polycyclic systems with diverse substitution patterns. The synthesis of various five-membered azaheterocycles, which are cornerstones of many privileged scaffolds in drug discovery, often utilizes amino and carbonyl functionalities. frontiersin.org

A hypothetical reaction scheme illustrating the potential of 5-Amino-1H-inden-2(3H)-one in heterocyclic synthesis is presented below:

| Reactant | Reagent | Product Class | Potential Application |

| 5-Amino-1H-inden-2(3H)-one | Hydrazine (B178648) | Indeno[2,1-c]pyrazole | Kinase Inhibitors |

| 5-Amino-1H-inden-2(3H)-one | Guanidine (B92328) | Indeno[1,2-d]pyrimidine | CNS Agents |

| 5-Amino-1H-inden-2(3H)-one | 1,2-Diamine | Indeno[1,2-b]pyrazine | Antiviral Agents |

Aminoindane derivatives have been investigated for their psychoactive properties and as research tools to probe neurological pathways. nih.gov The rigid structure of the indane core is advantageous for designing ligands with high receptor affinity and selectivity. 5-Amino-1H-inden-2(3H)-one hydrochloride can serve as a key intermediate for the synthesis of novel research probes. The amino group can be functionalized with fluorescent tags, photoaffinity labels, or biotin (B1667282) moieties to facilitate the study of protein-ligand interactions and for target identification and validation.

The ketone functionality can be reduced to a hydroxyl group, introducing a new stereocenter and allowing for further diversification. For example, the resulting aminoindanol (B8576300) can be used as a chiral auxiliary or ligand in asymmetric synthesis. nih.govmdpi.com

Development of Chemical Tools for Biological Pathway Interrogation

The development of small molecules to modulate and study biological pathways is a cornerstone of chemical biology. The indanone scaffold has been identified as a core component of various biologically active molecules. mdpi.com By utilizing 5-Amino-1H-inden-2(3H)-one hydrochloride as a starting material, a diverse range of derivatives can be synthesized and screened for their ability to interact with specific biological targets.

The amino group provides a convenient point for the attachment of pharmacophores or for modification to modulate physicochemical properties such as solubility and cell permeability. The ketone can be used to introduce diversity through reactions such as the Wittig reaction or reductive amination. This synthetic versatility allows for the systematic exploration of the structure-activity relationship (SAR) of indanone-based compounds, aiding in the development of potent and selective chemical tools.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the rapid construction of complex molecules in a single step from three or more starting materials. ebrary.net The presence of both a primary amine and a ketone makes 5-Amino-1H-inden-2(3H)-one hydrochloride a prime candidate for participation in various MCRs.

For example, it could potentially be used in Ugi or Passerini-type reactions. In a hypothetical Ugi-type reaction, the 5-amino group would act as the amine component, the 2-keto group (after a potential tautomerization or in the presence of a suitable acid catalyst) could act as the carbonyl component, and in combination with an isocyanide and a carboxylic acid, could lead to the formation of highly complex and diverse scaffolds. The ability to generate a library of compounds from a single building block through MCRs is highly valuable in drug discovery and chemical biology for the rapid identification of hit compounds.

The general scheme for a potential multi-component reaction involving an amino-ketone is as follows:

| MCR Type | Components | Resulting Scaffold |

| Ugi-type | 5-Amino-1H-inden-2(3H)-one, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide derivatives of indane |

| Biginelli-type | 5-Amino-1H-inden-2(3H)-one, Aldehyde, Urea (B33335)/Thiourea | Dihydropyrimidinone-fused indanes |

| Hantzsch-type | 5-Amino-1H-inden-2(3H)-one, Aldehyde, β-Ketoester | Dihydropyridine-fused indanes |

Future Research Directions and Unexplored Avenues

Advanced Catalytic Systems for Sustainable Synthesis

The synthesis of indenone derivatives has traditionally relied on methods that can be resource-intensive. nih.govacs.org The future of synthesizing 5-Amino-1H-inden-2(3H)-one HCl and its analogs lies in the development of advanced catalytic systems that prioritize sustainability, efficiency, and atom economy.

Key research avenues include:

Metal-Free Catalysis: Shifting away from expensive and potentially toxic heavy metal catalysts is a primary goal. rsc.orgtandfonline.comrsc.orgresearchgate.net Organocatalysis, using small organic molecules like L-proline, presents an environmentally benign alternative for intramolecular hydroacylation to form the indanone core. rsc.orgresearchgate.net Photocatalytic radical cascade cyclizations also offer a metal-free route to functionalized indanones. acs.org

Earth-Abundant Metal Catalysis: Exploring catalysts based on iron, copper, or manganese offers a more sustainable alternative to precious metals like rhodium and palladium. These metals can catalyze key bond-forming reactions, including cyclizations and C-H activation, necessary for building the indenone framework. acs.org